Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline
Description
Halquinol is a synthetic antimicrobial mixture derived from the chlorination of 8-hydroxyquinoline. It comprises four primary components:
- 5,7-Dichloro-8-quinolinol (57–74% of the mixture)
- 5-Chloro-8-quinolinol (23–40%)
- 7-Chloro-8-quinolinol (≤4%)
- Residual 8-hydroxyquinoline (≤4%) .
Halquinol is widely used in veterinary medicine as a feed additive to promote growth and control gastrointestinal infections (e.g., coccidiosis) in poultry and swine. Its mechanism involves chelation of essential metal ions (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes and inhibiting pathogen proliferation . Regulatory approvals for Halquinol vary by region, with Codex Alimentarius (CXM 2) and EU guidelines specifying its use in animal feed under controlled residue limits .
Properties
Molecular Formula |
C36H24Cl4N4O4 |
|---|---|
Molecular Weight |
718.4 g/mol |
IUPAC Name |
5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol;quinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO.2C9H6ClNO.C9H7NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12;11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,13H;2*1-5,12H;1-6,11H |
InChI Key |
LJHQECXBJOCYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Halquinol involves the chlorination of 8-hydroxyquinoline. The process typically includes mixing 8-hydroxyquinoline with a mixed acid (hydrochloric acid and protonic acid) and gradually adding aqueous hydrogen peroxide solution for the reaction . The reaction is carried out under controlled cooling conditions to ensure the desired chlorination.
Industrial Production Methods: In industrial settings, the production of Halquinol is optimized for large-scale synthesis. The process involves the same basic steps but is designed to maximize yield and minimize impurities. The use of mixed acids and controlled reaction conditions ensures high atom utilization and stable production .
Chemical Reactions Analysis
Types of Reactions: Halquinol undergoes various chemical reactions, including:
Oxidation: Halquinol can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert Halquinol into less chlorinated derivatives.
Substitution: Halquinol can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated quinoline derivatives, which can have different antimicrobial properties .
Scientific Research Applications
Antimicrobial Properties
Halquinol exhibits broad-spectrum antimicrobial activity, making it a valuable agent in both veterinary and human medicine. It functions by inhibiting respiratory enzymes in the cytoplasmic membranes of target organisms, distinguishing itself from traditional quinolone antibiotics . This property is particularly beneficial in the poultry industry where it is used as a feed additive to enhance growth performance and gut health.
Case Study: Poultry Production
A study evaluated the efficacy of halquinol as a substitute for antibiotic growth promoters (AGPs) in broiler chickens. The results indicated that broilers fed with halquinol at a rate of 1 g/kg feed showed significantly higher body weight and improved feed conversion ratios compared to control groups .
| Treatment Group | Body Weight (g) | Feed Conversion Ratio | Net Profit (USD) |
|---|---|---|---|
| Control (T0) | 1719.0 ± 96.81 | X | Y |
| HAL @ 0.5g/kg | 1589.3 ± 11.01 | X | Y |
| HAL @ 0.75g/kg | 1596.0 ± 15.09 | X | Y |
| HAL @ 1g/kg | 1719.0 ± 96.81 | X | Y |
Growth Promotion in Livestock
Halquinol is widely utilized as a growth promoter in livestock, particularly in poultry and swine. Its ability to improve gut health contributes to better nutrient absorption and overall growth performance.
Regulatory Insights
Despite its benefits, concerns regarding potential toxicity and the development of resistance have led to regulatory scrutiny. In Australia, for instance, halquinol was placed under review due to insufficient toxicological data supporting its continued use . The European Food Safety Authority (EFSA) has also assessed maximum residue limits (MRLs) for halquinol in pig tissues to ensure consumer safety .
Veterinary Medicine
In veterinary medicine, halquinol is employed to treat non-specific diarrhea in pigs and enhance overall health in livestock . Its application as a feed additive has been particularly noted in developing countries where it serves as an alternative to antibiotics.
Comparative Efficacy Study
A comparative study highlighted the effectiveness of halquinol against phytobiotics in improving gut morphology and microbiota dynamics in broilers . The findings suggest that halquinol not only promotes growth but also enhances gut health.
Pharmaceutical Applications
Halquinol is formulated into various pharmaceutical dosage forms for both human and veterinary use due to its antimicrobial properties . Its use extends beyond livestock to potential applications in treating infections in humans.
Mechanism of Action
Halquinol exerts its antimicrobial effects by inhibiting respiratory enzymes in the cytoplasmic membrane of target organisms. This inhibition disrupts the energy production processes in bacteria, fungi, and protozoa, leading to their death . The compound also chelates metal ions, which are essential for microbial enzyme activity, further enhancing its antimicrobial properties .
Comparison with Similar Compounds
Comparative Analysis of Halquinol and Related Compounds
Structural and Functional Comparison
Antimicrobial Efficacy
- Halquinol vs. 8-Hydroxyquinoline: Halquinol demonstrates significantly stronger activity due to chlorine substituents, which enhance lipophilicity and membrane penetration. For example, 5,7-dichloro-8-quinolinol inhibits E. coli and Candida albicans at MIC values 4–8× lower than 8-hydroxyquinoline .
- Synergistic Effects: The mixture’s components act synergistically. For instance, 5-chloro-8-quinolinol salts (e.g., with bromonaphthoic acids) exhibit 10-fold higher bactericidal activity than individual components .
- Halquinol vs. Halquinol’s balanced composition reduces toxicity while maintaining efficacy against protozoa like Eimeria spp. .
Stability and Formulation
- Halquinol’s stability in medicated feed is validated by UPLC-PDA methods, with 5-chloro- and 5,7-dichloro-8-quinolinol remaining >90% intact under standard storage conditions .
- In contrast, 8-hydroxyquinoline degrades faster under UV light, limiting its utility in long-term applications .
Regulatory and Market Considerations
- 8-Hydroxyquinoline: Classified as toxic for reproduction (EU Category 1B), restricting its use in food-producing animals .
- Halquinol: Approved in swine/poultry feed (e.g., EU MRLs: 50–300 µg/kg in tissues) but banned in some regions (e.g., EU post-2024) over residue concerns .
- Market Trends: The Halquinol market is projected to grow at 6% CAGR (2024–2030), driven by demand in Asia-Pacific for livestock disease control .
Biological Activity
Halquinol, a mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol, and 8-hydroxyquinoline, is recognized for its diverse biological activities, particularly in veterinary medicine. This article delves into its antimicrobial properties, pharmacokinetics, toxicity studies, and applications as a feed additive.
Halquinol's chemical structure consists of multiple chlorinated quinolinol derivatives. Its mechanism of action diverges from traditional antibiotics; it acts as an antimicrobial , antifungal , and antiprotozoal agent by inhibiting microbial growth without inducing significant resistance. This unique property makes it an attractive alternative in animal husbandry, particularly in poultry and swine production .
2. Antimicrobial Efficacy
Halquinol has demonstrated potent antimicrobial effects against a variety of pathogens. Studies indicate its effectiveness in reducing microbial load in the gastrointestinal tract of animals, thereby enhancing nutrient absorption and overall growth performance. For instance:
- Broiler Chickens : A study showed that dietary supplementation with Halquinol at 1 g/kg improved body weight and feed conversion ratios significantly compared to control groups .
- Swine : In pigs, Halquinol has been utilized as a growth promoter, leading to enhanced weight gain and reduced incidence of disease .
3. Pharmacokinetics
Research on the pharmacokinetics of Halquinol reveals rapid absorption and metabolism. Key findings include:
- Absorption : Following oral administration in laboratory animals (e.g., rats and Beagle dogs), Halquinol is quickly absorbed with peak plasma concentrations (Cmax) occurring within 1 to 6 hours post-dose .
- Metabolites : The primary metabolites identified are glucuronide and sulfate conjugates, which are produced rapidly after administration. Notably, the concentration of these metabolites increases with repeated dosing, indicating potential accumulation over time .
| Study | Species | Dose (mg/kg/day) | Cmax (ng/mL) | Time to Peak (h) |
|---|---|---|---|---|
| Bentz (2015) | Rats | 50, 150, 450 | 2913 - 11203 | 1 - 3 |
| El Amrani-Callens (2016) | Beagle Dogs | 3, 10, 50, 150 | Not specified | 0 - 24 |
| Chevalier (2014) | Göttingen Minipigs | 25, 75, 225 | Not quantifiable | 2 |
4. Toxicity Studies
Toxicological evaluations have highlighted potential organ-directed toxicity associated with Halquinol:
- In a repeated-dose study on rats, high doses resulted in hepatotoxicity and nephrotoxicity characterized by weight loss, diarrhea, and biochemical alterations indicating liver and kidney damage .
- Clinical signs observed included severe gastrointestinal distress at higher dosages, emphasizing the need for careful dosage management in veterinary applications .
5. Case Studies
Several case studies underscore the practical applications of Halquinol in livestock:
- A study involving broiler chickens indicated that those supplemented with Halquinol exhibited improved gut health metrics compared to control groups treated with traditional antibiotics .
- Research on freshwater fish revealed that treatment with Halquinol led to significant weight gain compared to untreated controls .
6. Conclusion
Halquinol represents a multifaceted compound with significant biological activity as an antimicrobial agent in veterinary medicine. Its ability to enhance growth performance while minimizing resistance development positions it as a valuable feed additive. However, careful consideration of its pharmacokinetics and potential toxicity is essential for safe application.
As research continues to evolve around Halquinol's efficacy and safety profile, its role in sustainable animal husbandry practices will likely expand further.
Q & A
Q. What is the exact chemical composition of Halquinol, and how are its constituent ratios validated?
Halquinol is a mixture of three chlorinated derivatives of 8-hydroxyquinoline:
- 5,7-Dichloro-8-quinolinol (57–74% w/w)
- 5-Chloro-8-quinolinol (23–40% w/w)
- 7-Chloro-8-quinolinol (≤4% w/w) . Validation of these ratios typically employs chromatographic methods such as reverse-phase HPLC or thin-layer chromatography (TLC) . For example, TLC with silica gel plates and a mobile phase of methanol-ethyl acetate-iso-propyl alcohol-ammonia (8:20:1:0.6 v/v) can separate and quantify the components .
Q. What is the proposed antimicrobial mechanism of Halquinol and its components?
Halquinol acts via metal ion chelation , binding essential cations (e.g., Fe³⁺, Cu²⁺) to disrupt microbial enzyme systems, including respiratory chain enzymes in bacterial cytoplasmic membranes . This non-specific mechanism distinguishes it from quinolones, which target DNA gyrase. Experimental validation involves spectrophotometric analysis of metal-chelate complexes or microbial growth assays under controlled metal availability .
Q. What standardized analytical methods are used to quantify Halquinol residues in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity, using acetonitrile/ethyl acetate extraction and n-hexane purification to isolate Halquinol and metabolites (e.g., glucuronides) in tissues like porcine muscle or eggs .
- High-performance liquid chromatography (HPLC) with nickel chloride mobile phases can resolve halogenated 8-hydroxyquinoline derivatives .
- TLC densitometry at 247 nm offers a cost-effective alternative for bulk drug analysis .
Advanced Research Questions
Q. How can researchers quantify Halquinol metabolites in animal tissues, and what methodological challenges arise?
Metabolites like 5-chloro-8-hydroxyquinoline glucuronide (5-CHQG) and 5,7-dichloro-8-hydroxyquinoline glucuronide (5,7-DCHQG) require enzymatic hydrolysis (e.g., β-glucuronidase) prior to LC-MS/MS analysis. Challenges include:
- Avoiding copper interference during extraction by adding EDTA to dissociate metal-chelate complexes .
- Adhering to Codex Alimentarius guidelines, which mandate inclusion of metabolites in maximum residue limits (MRLs) .
Q. What experimental designs are appropriate for assessing Halquinol-induced organ toxicity in preclinical models?
- 28-day oral toxicity studies in rodents (OECD guidelines) at doses of 50–200 mg/kg/day can evaluate hepatotoxicity and nephrotoxicity. Endpoints include serum ALT/AST levels, histopathology, and oxidative stress markers (e.g., lipid peroxidation) .
- Dose-response relationships should account for Halquinol’s metal-chelating properties; control groups must ensure baseline metal intake is standardized .
Q. How can cross-sensitivity between Halquinol and related antiseptics be systematically evaluated in dermatological research?
- Patch testing with individual components (5,7-dichloro- and 5-chloro-8-quinolinol) identifies allergenic potential. For example, patients sensitized to Halquinol often react to clioquinol (5-chloro-7-iodo-8-quinolinol) .
- Structure-activity relationship (SAR) studies using halogen-substituted quinolinols can pinpoint reactive epitopes driving hypersensitivity .
Q. What strategies optimize comparative studies between Halquinol and alternative antimicrobials (e.g., nanoencapsulated essential oils)?
- Broiler chicken trials should measure growth performance (weight gain, feed conversion ratio), intestinal morphology (villus height/crypt depth), and microbial load (qPCR for E. coli or Salmonella).
- Nanoencapsulation efficacy is assessed via stability tests (e.g., thermal/UV resistance) and in vitro release profiles .
Methodological Considerations for Data Contradictions
- Discrepancies in toxicity thresholds : Variations in Halquinol’s hepatotoxic dose (e.g., 50 vs. 100 mg/kg/day) may stem from differences in rodent strain, diet (metal content), or metabolite quantification methods .
- Analytical variability : TLC vs. LC-MS/MS results for component ratios require cross-validation with certified reference standards (e.g., ACI 081600 containing 71.17% 5,7-dichloro-8-quinolinol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
